methyl 2-amino-3,5-dimethoxybenzoate
Description
Properties
CAS No. |
68701-21-3 |
|---|---|
Molecular Formula |
C10H13NO4 |
Molecular Weight |
211.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-3,5-dimethoxybenzoate can be synthesized through several methods. One common route involves the reduction of methyl 4,5-dimethoxy-2-nitrobenzoate using a reducing agent such as iron powder in the presence of glacial acetic acid . The reaction conditions typically include heating and stirring to ensure complete reduction of the nitro group to an amino group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reduction processes using efficient and cost-effective reducing agents. The reaction is often carried out in a controlled environment to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3,5-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form different amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder and sodium borohydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted benzoates .
Scientific Research Applications
Methyl 2-amino-3,5-dimethoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 2-amino-3,5-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its biological activity, allowing it to bind to enzymes and receptors, thereby modulating their functions. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a systematic comparison of methyl 2-amino-3,5-dimethoxybenzoate with key analogs, focusing on substituent effects, synthesis routes, and applications.
Substituent Variations and Molecular Properties
Key Research Findings
Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., -Cl, -CHO) increase electrophilicity at the aromatic ring, enhancing cross-coupling efficiency . Methoxy groups improve solubility in nonpolar solvents, critical for polymer processing .
Biological Activity Trends :
- Chlorinated analogs exhibit stronger antimicrobial activity than hydroxylated or aminated derivatives, attributed to increased lipophilicity .
- Fluorinated derivatives (e.g., methyl 2-fluoro-3,5-dimethoxybenzoate) show improved pharmacokinetic profiles in preclinical studies .
Synthetic Challenges :
- Demethylation of methoxy groups (e.g., in methyl 2-acetyl-3,5-dimethoxybenzoate) often requires harsh conditions (BBr₃, CH₂Cl₂), leading to partial side reactions .
Q & A
Q. Q: What are the standard synthetic routes for methyl 2-amino-3,5-dimethoxybenzoate, and how can purity be ensured?
A: The synthesis typically involves sequential functionalization of a benzoate scaffold. A common approach is the selective introduction of methoxy groups via alkylation, followed by nitration and reduction to yield the amino group . Key steps include:
- Regioselective methoxylation using methyl iodide and a base (e.g., K₂CO₃) under reflux.
- Nitration with HNO₃/H₂SO₄ at controlled temperatures (0–5°C) to avoid over-nitration.
- Catalytic hydrogenation (e.g., Pd/C, H₂) to reduce the nitro group to an amine.
Purity is validated via HPLC (≥98%) and NMR (absence of residual solvents or byproducts). Mass spectrometry confirms molecular weight (e.g., [M+H]⁺ = 240.1) .
Advanced Synthetic Optimization
Q. Q: How can reaction yields be improved in large-scale synthesis while maintaining regioselectivity?
A: Optimizing reaction parameters is critical:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalyst screening : Transition-metal catalysts (e.g., CuI) improve nitration efficiency .
- Flow chemistry : Automated reactors enable precise temperature control and reduce side reactions, achieving yields >85% .
Statistical tools like Design of Experiments (DoE) help identify critical variables (e.g., reagent stoichiometry, reaction time) .
Analytical Data Contradictions
Q. Q: How should researchers resolve discrepancies in NMR spectral data for this compound?
A: Conflicting NMR signals (e.g., aromatic proton shifts) may arise from:
- Solvent effects : Compare data in deuterated DMSO vs. CDCl₃.
- Tautomerism : The amino group may exhibit dynamic proton exchange, broadening peaks. Use DEPT-135 or HSQC to confirm carbon assignments .
Cross-validate with IR spectroscopy (C=O stretch ~1700 cm⁻¹, NH₂ bend ~1600 cm⁻¹) and X-ray crystallography for unambiguous structural confirmation .
Biological Activity Evaluation
Q. Q: What methodologies are recommended for assessing the antimicrobial potential of this compound?
A: Standard protocols include:
- MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
- Time-kill kinetics : Monitor bacterial viability over 24 hours to distinguish bacteriostatic vs. bactericidal effects.
- Synergy studies : Combine with β-lactams or fluoroquinolones to evaluate enhanced efficacy via checkerboard assays .
Note : Address cytotoxicity early using HEK-293 cell viability assays to rule off-target effects .
Mechanistic Studies
Q. Q: How can the mechanism of enzyme inhibition by this compound be elucidated?
A: Use a multi-pronged approach:
- Docking simulations : Model interactions with target enzymes (e.g., DHFR) using AutoDock Vina to predict binding modes.
- Kinetic assays : Measure Kᵢ values via Lineweaver-Burk plots under varying substrate concentrations.
- Fluorescence quenching : Track conformational changes in enzymes (e.g., tryptophan residues) upon compound binding .
Validate findings with site-directed mutagenesis of predicted active-site residues .
Comparative Bioactivity Analysis
Q. Q: How does this compound compare to its fluorinated analogs in anticancer assays?
A: Fluorinated analogs (e.g., methyl 2-amino-3,5-difluoro-4-methoxybenzoate) often show enhanced lipophilicity and bioavailability , leading to improved IC₅₀ values in in vitro models (e.g., MCF-7 breast cancer cells) . Key comparisons include:
- LogP measurements : Fluorine increases membrane permeability.
- Apoptosis markers : Quantify caspase-3 activation via flow cytometry.
- Resistance profiling : Test against cisplatin-resistant cell lines to identify scaffold advantages .
Multi-Step Reaction Design
Q. Q: What strategies are effective for incorporating this compound into heterocyclic drug candidates?
A: Leverage its reactive amino and methoxy groups:
- Schiff base formation : React with aldehydes (e.g., benzaldehyde) to form imines for metal coordination complexes .
- Cyclocondensation : Use with α-ketoesters to synthesize quinazolinones under microwave-assisted conditions .
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids to diversify the aromatic core .
Monitor reaction progress with TLC and optimize via Grubbs catalyst for stereoselectivity .
Stability & Degradation Studies
Q. Q: What are the major degradation pathways of this compound under physiological conditions?
A: Primary degradation routes include:
- Ester hydrolysis : pH-dependent cleavage of the methyl ester (accelerated in alkaline buffers).
- Oxidative deamination : NH₂ group oxidation to nitro derivatives in the presence of ROS.
Use accelerated stability testing (40°C/75% RH) with LC-MS to identify degradants. Stabilize formulations via lyophilization or cyclodextrin encapsulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
